4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid
Description
4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based sulfonamide derivative featuring a carboxylic acid at the C2 position, a hydroxy group at C4, and a 4-isopropylbenzenesulfonyl (4-isoPrBS) moiety attached to the nitrogen atom. This compound is structurally characterized by its bulky hydrophobic isopropyl group on the benzene ring, which distinguishes it from analogs with smaller or electron-modifying substituents. Notably, it is listed as a discontinued product by CymitQuimica, possibly due to challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9(2)10-3-5-12(6-4-10)21(19,20)15-8-11(16)7-13(15)14(17)18/h3-6,9,11,13,16H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHLUFDHZXNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This allows for efficient exploration of the pharmacophore space due to sp3-hybridization.
Biological Activity
4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a hydroxy group, a sulfonyl group, and a carboxylic acid. The presence of these functional groups contributes to its biological activity. The synthesis typically involves multi-step organic reactions which may include the formation of the pyrrolidine ring followed by the introduction of the sulfonyl and carboxylic acid moieties.
Anticancer Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies involving related compounds have reported structure-dependent anticancer activities against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid | TBD | A549 |
| Doxorubicin | 0.57 ± 0.02 | MCF-7 |
| Cisplatin | 3.42 | A549 |
Note: IC50 values for 4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid are yet to be determined from available studies.
In comparative studies, compounds with similar structures have shown promising results, with some achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin and cisplatin . The mechanism behind the anticancer activity often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar pyrrolidine derivatives have demonstrated effectiveness against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
A notable study evaluated a series of pyrrolidine derivatives for their biological activity. Among these, specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity. For example, compounds with electron-donating groups showed improved efficacy against A549 cells compared to those with electron-withdrawing groups .
Additionally, a study focusing on hydrazone derivatives indicated that modifications on the pyrrolidine scaffold could lead to enhanced antioxidant and antiproliferative properties, suggesting that structural optimization is key in developing effective therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a sulfonyl group. Its molecular weight is approximately 313.37 g/mol, and it is soluble in various organic solvents, making it suitable for multiple applications in laboratory settings.
Biological Applications
2.1. Drug Development
One of the primary applications of this compound is in drug development. Its structural features allow it to interact with biological targets effectively. Research has indicated that derivatives of pyrrolidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic properties. For example, studies have shown that similar sulfonyl-pyrrolidine derivatives can modulate biological pathways involved in pain and inflammation .
2.2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cyclic nucleotide phosphodiesterases (PDEs). PDEs are critical targets in pharmacology due to their role in regulating intracellular signaling pathways. Inhibitors of these enzymes can lead to therapeutic effects in various conditions, including cardiovascular diseases and neurodegenerative disorders .
Applications in Biochemistry
3.1. Buffering Agent
In biochemical research, 4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid serves as a non-ionic organic buffering agent. It is particularly useful in maintaining pH stability in cell cultures, which is crucial for experiments involving enzymatic reactions or cellular processes . The effective pH range for this application is typically between 6 and 8.5.
3.2. Cell Culture Studies
The compound's buffering capacity makes it an ideal candidate for use in cell culture studies where precise pH control is necessary for optimal cell growth and function. This application has been documented in various studies focusing on cellular responses to different treatments .
Case Studies
4.1. Toxicological Assessments
Recent studies have highlighted the importance of evaluating the toxicity profiles of new compounds, including 4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid. For instance, the integration of human-based non-animal methods (NAMs) for assessing liver toxicity has been explored using this compound as a model . Such assessments are critical for ensuring safety and efficacy before clinical applications.
4.2. Pharmacological Research
A notable case study involved the exploration of this compound's effects on pain modulation pathways through its action as a PDE inhibitor. The study demonstrated that specific modifications to the pyrrolidine structure could enhance its inhibitory potency against PDEs, suggesting a potential pathway for developing new analgesics .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key analogs differ in the substituent on the benzenesulfonyl group:
- This may influence hydrogen-bonding capacity in biological targets .
- Steric Effects: The bulky isopropyl group may hinder interactions in sterically constrained enzyme active sites compared to smaller substituents (e.g., Br, NO₂) .
Physicochemical Properties (Theoretical)
Predicted properties based on substituent contributions:
| Compound (R) | Molecular Weight (g/mol) | logP (Calculated) | Aqueous Solubility |
|---|---|---|---|
| Isopropyl | ~355.4 | ~2.1 | Low (hydrophobic) |
| Methyl | ~313.3 | ~1.5 | Moderate |
| Bromine | ~358.2 | ~1.8 | Low |
| Nitro | ~324.3 | ~0.9 | Moderate |
- Lipophilicity : The isopropyl group increases logP compared to methyl and nitro analogs, suggesting enhanced membrane permeability but reduced solubility.
- Solubility : Nitro-substituted derivatives may exhibit better solubility due to polar interactions, whereas bromo and isopropyl analogs are less soluble .
Q & A
Q. Table 1: Key Reaction Conditions
Basic: How is stereochemical purity ensured during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (2S,4R)-configured starting materials to control stereochemistry, as demonstrated in related pyrrolidine syntheses .
- Protecting Groups : Boc or Fmoc groups prevent racemization during acidic/basic conditions .
- Analytical Monitoring : Thin-layer chromatography (TLC) and chiral HPLC track enantiomeric excess (e.g., C18 columns with methanol:buffer mobile phases) .
Advanced: How can conflicting data in reaction yields or stereoselectivity be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to explain stereochemical outcomes .
- Cross-Validation : Reproduce reactions under published conditions (e.g., sodium hydroxide vs. chiral catalysts ) and compare HPLC/LC-MS profiles .
Advanced: What strategies optimize sulfonation efficiency while minimizing side reactions?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl chloride reactivity without hydrolyzing intermediates .
- Temperature Control : Maintain 0–5°C during sulfonation to suppress sulfonic acid formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonation, as seen in analogous benzenesulfonyl syntheses .
Q. Table 2: Sulfonation Optimization
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 0–5°C | |
| Catalyst | ZnCl₂ (0.1 eq) |
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- HPLC : Use C18 columns with methanol:buffer (65:35) mobile phases to resolve enantiomers .
- NMR Spectroscopy : ¹H/¹³C NMR verifies stereochemistry (e.g., δ 4.5 ppm for hydroxyproline protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₈N₂O₅S requires 326.09 g/mol) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the sulfonyl group (e.g., 4-fluoro vs. 4-isopropyl analogs ) to assess bioactivity changes.
- Enzymatic Assays : Test inhibition of carbonic anhydrase or proteases, leveraging sulfonamide’s known role in enzyme binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
Advanced: How to assess in vitro toxicity for preclinical studies?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin assays on HEK-293 or HepG2 cell lines to measure IC₅₀ values .
- Genotoxicity Screening : Conduct Ames tests or comet assays to detect DNA damage .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
